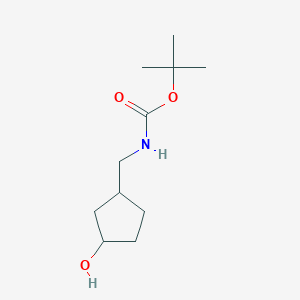![molecular formula C18H26BNO2 B12443288 2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B12443288.png)
2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]ethanamine is a complex organic compound with a unique structure that includes a boron atom within a tricyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine typically involves the reaction of a phenyl-substituted amine with a boron-containing tricyclic compound. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of boron-containing biomolecules and their interactions with biological systems.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine involves its interaction with specific molecular targets and pathways. The boron atom within the tricyclic framework can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-phenyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine
- 2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine
Uniqueness
The uniqueness of 2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine lies in its specific stereochemistry and the presence of a boron atom within a tricyclic framework. This structure imparts unique chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C18H26BNO2 |
|---|---|
Poids moléculaire |
299.2 g/mol |
Nom IUPAC |
2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine |
InChI |
InChI=1S/C18H26BNO2/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12/h4-8,13-16H,9-11,20H2,1-3H3/t13-,14+,15-,16?,18+/m1/s1 |
Clé InChI |
VBPSRSJQIVBEOE-CRQDBCNOSA-N |
SMILES isomérique |
B1(O[C@@H]2C[C@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C(CC4=CC=CC=C4)N |
SMILES canonique |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-methoxybenzohydrazide](/img/structure/B12443206.png)

![2-Amino-7-methyl-5-oxo-4-phenethyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12443222.png)
![Tert-butyl 2-({[(2-bromophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12443223.png)

![cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B12443264.png)
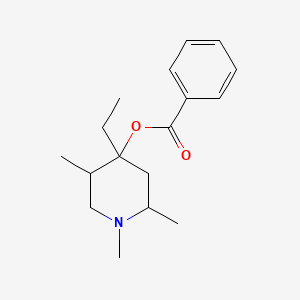

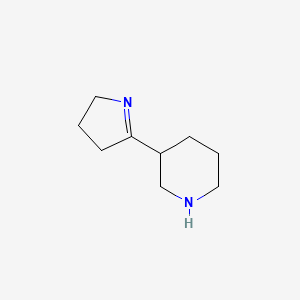
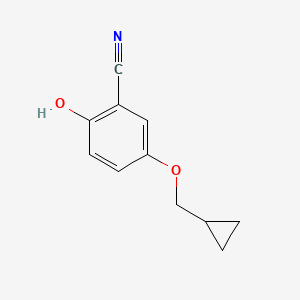
![(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12443305.png)
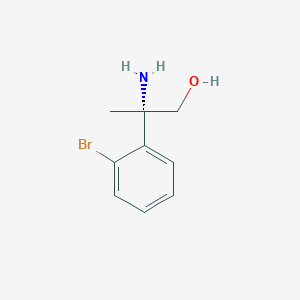
![[(2,4,6-Trimethoxyphenyl)methyl]hydrazine](/img/structure/B12443314.png)
